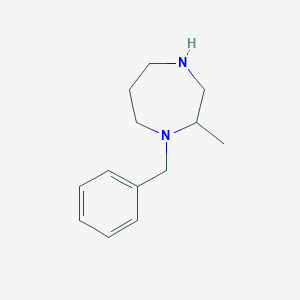
1-Benzyl-2-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methyl-1,4-diazepane is a chemical compound with the CAS Number: 67744-47-2 . It has a molecular weight of 204.32 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in liquid form .
Synthesis Analysis
The synthesis of 1-Benzyl-2-methyl-1,4-diazepane involves a two-step process that includes the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite .Molecular Structure Analysis
The InChI code for 1-Benzyl-2-methyl-1,4-diazepane is 1S/C13H20N2/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Due to their medicinal importance, scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Scientific Research Applications
Insect Growth Regulation
1-Benzyl-2-methyl-1,4-diazepane derivatives have been studied for their potential as insect growth regulators (IGRs). These compounds can interfere with the endocrine system of insects, affecting processes like molting and metamorphosis. For instance, certain derivatives have shown activity against the silkworm Bombyx mori , causing inhibition of development and acute lethality under different dosages .
Pharmaceutical Research
The imidazole ring present in 1-Benzyl-2-methyl-1,4-diazepane is a core structure in many pharmacologically active molecules. Derivatives of this compound are being explored for their potential in creating new therapeutic agents, particularly as enzyme inhibitors and anticancer drugs .
Synthetic Chemistry
Imidazole derivatives, including those of 1-Benzyl-2-methyl-1,4-diazepane, are valuable in synthetic chemistry for constructing complex molecules. Their versatility allows for the development of new synthetic pathways and the creation of novel compounds with potential industrial applications .
Green Chemistry
The synthesis of imidazole derivatives aligns with the principles of green chemistry, aiming for more environmentally friendly methods in chemical synthesis. This includes the use of water as a solvent and the exploration of organometallic catalysis to create ionic liquids and N-heterocyclic carbenes .
Cancer Research
Some benzyl-1,4-diazepane derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, certain compounds have been shown to inhibit colony formation in breast cancer cell lines, suggesting a potential role in cancer treatment strategies .
Mechanism of Action
Target of Action
Benzene derivatives, which this compound is a part of, are known to interact with various biological targets .
Mode of Action
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
coli overexpressing efflux pumps . This suggests that the compound may interact with bacterial efflux pumps, affecting their function and the efficacy of certain antibiotics.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20432) and its liquid physical form, may influence its bioavailability .
Result of Action
It has been found to increase membrane permeability without sensibly affecting inner membrane polarity and decrease acrab transcription . This suggests that the compound may alter bacterial cell membrane properties and gene expression.
Action Environment
The compound’s storage temperature (4°c) and normal shipping temperature suggest that temperature may play a role in maintaining its stability .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-2-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBACUGZJIQWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
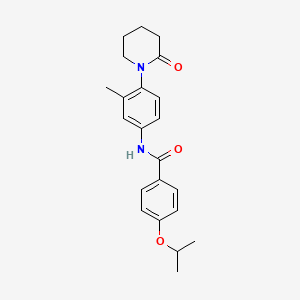
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)
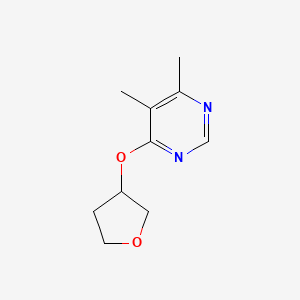



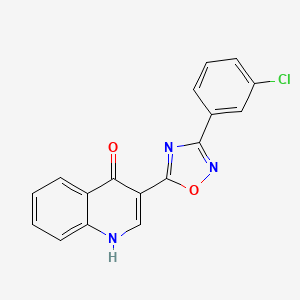
![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
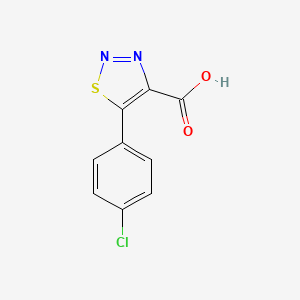
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)